(5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a benzylidene moiety substituted with a 3-methoxyphenoxyethoxy group at the 4-position and an allyl (prop-2-en-1-yl) group at the 3-position of the thiazolidinone ring. This compound’s extended ether chain and allyl substitution likely influence its electronic, steric, and pharmacokinetic properties, making it distinct from simpler derivatives .
Properties
IUPAC Name |
(5E)-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-3-11-23-21(24)20(29-22(23)28)14-16-7-9-17(10-8-16)26-12-13-27-19-6-4-5-18(15-19)25-2/h3-10,14-15H,1,11-13H2,2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVUUUWYXSZOG-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367546 | |
| Record name | STK043041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6230-85-9 | |
| Record name | STK043041 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione sulfur (C=S) and allyl substituent serve as reactive sites for nucleophilic substitutions:
Thione sulfur reactivity :
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Reacts with ethylchloroformate under anhydrous conditions to form ethyl carbonates. This reaction proceeds via nucleophilic attack at the thione sulfur, requiring catalytic K₂CO₃ and acetone as the solvent .
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Substitution with thiosemicarbazide or semicarbazide yields hydrazinecarbothioate or hydrazinecarboxamide derivatives, respectively, under reflux conditions in ethanol .
Allyl group reactivity :
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The prop-2-en-1-yl group undergoes nucleophilic addition with amines or thiols. For example, reactions with metformin (N,N-dimethylbiguanide) in ethanol/DMF produce imidodicarbonimidic diamide derivatives .
Condensation and Cycloaddition Reactions
The benzylidene moiety participates in conjugation-driven reactions:
Knoevenagel condensation :
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The exocyclic double bond (C=C) in the benzylidene group undergoes reversible condensation with active methylene compounds (e.g., ethyl acetoacetate) in acidic or basic media.
Cycloadditions :
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The electron-deficient benzylidene group engages in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocyclic adducts. These reactions are typically catalyzed by Lewis acids such as BF₃·Et₂O.
Oxidation and Reduction Pathways
Oxidation :
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The thiazolidinone ring is susceptible to oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives when treated with H₂O₂ or mCPBA.
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The allyl group oxidizes to an epoxide under mild oxidative conditions (e.g., with meta-chloroperbenzoic acid).
Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in the benzylidene group, yielding a saturated thiazolidinone derivative.
Functional Group Transformations
Ester hydrolysis :
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Ethoxycarbonyl groups hydrolyze to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/ethanol) conditions. For example, ethyl {4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate (B2) converts to the corresponding acetic acid derivative .
Ether cleavage :
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The methoxyphenoxyethoxy side chain undergoes cleavage with BBr₃ in dichloromethane, demethylating the methoxy group to a hydroxyl group.
Stability and Degradation
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Thermal stability : Decomposes above 200°C, forming volatile sulfur-containing byproducts .
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pH-dependent hydrolysis : The thiazolidinone ring hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding thiourea and carboxylic acid fragments.
Mechanistic Insights
Reactions involving this compound often follow these pathways:
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Nucleophilic attack : At the thione sulfur (e.g., carbonate formation) or allyl group (e.g., metformin adducts) .
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Concerted cycloaddition : For Diels-Alder reactions involving the benzylidene moiety.
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Radical intermediates : Observed during oxidation reactions, particularly sulfoxide formation.
Comparative Reactivity
| Functional Group | Reactivity Ranking | Key Reactions |
|---|---|---|
| Thione sulfur (C=S) | High | Nucleophilic substitution, oxidation |
| Benzylidene (C=C) | Moderate | Cycloaddition, hydrogenation |
| Allyl (CH₂CH=CH₂) | Low | Epoxidation, nucleophilic addition |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antidiabetic Activity : Compounds in the thiazolidinone class have shown promise in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. Preliminary studies suggest that this specific derivative may also possess such properties, warranting further investigation into its mechanism of action .
- Anticancer Properties : The structural similarities to other arylidene rhodanines suggest potential anticancer activity. Studies have indicated that derivatives of thiazolidinones can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Effects : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
- Antioxidant Activity : The presence of functional groups may contribute to antioxidant properties, which could protect cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives within this class are known for their anti-inflammatory properties, suggesting that this compound could also exhibit similar effects .
Synthetic Routes
The synthesis of (5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, allowing for the exploration of structure-activity relationships by varying substituents on the thiazolidinone core. Common synthetic strategies include:
- Condensation reactions involving thiazolidinone derivatives and aldehydes.
- Functionalization of the aromatic rings to enhance biological activity.
Case Studies
Several studies have investigated the applications of thiazolidinones in drug development:
- Antidiabetic Agents : A study explored a series of thiazolidinone derivatives for their ability to lower blood glucose levels in diabetic models. Results indicated that certain modifications led to enhanced efficacy compared to existing treatments .
- Anticancer Research : Research focusing on arylidene rhodanines demonstrated their potential in targeting specific cancer pathways. The incorporation of various substituents was shown to significantly affect their anticancer activity .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of thiazolidinones revealed promising results against resistant bacterial strains, suggesting a viable path for developing new antibiotics .
Mechanism of Action
The mechanism of action of (5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzylidene group may enhance binding affinity or specificity, while the methoxyphenoxyethoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Core Modifications: Substituents on the Thiazolidinone Ring
- Allyl vs. Phenyl Groups: The allyl group in the target compound contrasts with phenyl substituents in analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I, ). This difference may affect metabolic stability or intermolecular interactions .
- Morpholinoimino vs. Thioxo Groups: Compounds such as 5-(4-substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one () replace the thioxo group with a morpholinoimino moiety.
Benzylidene Moieties: Electronic and Steric Effects
- 3-Methoxyphenoxyethoxy vs. Simpler Substituents: The target compound’s benzylidene group is modified with a 3-methoxyphenoxyethoxy chain, a bulkier and more electron-rich substituent than the 2-methylbenzylidene (Compound I, ) or 4-ethoxybenzylidene (Compound 8, ). This extended chain may enhance lipophilicity and membrane permeability but could also reduce bioavailability due to increased molecular weight (~424 g/mol vs. ~356 g/mol for simpler analogs) .
- Nitro and Chlorophenyl Modifications: Derivatives like (5E)-3-benzyl-5-(2-((4-chlorophenyl)sulfanyl)-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one () incorporate nitro and chlorophenyl groups, which introduce strong electron-withdrawing effects.
Key Physicochemical Data
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
(5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one, a member of the thiazolidinone family, has garnered attention for its diverse biological activities. This compound features a complex structure that includes a thiazolidine ring, an allyl group, and multiple aromatic substituents, which contribute to its pharmacological potential.
Structural Overview
The compound's molecular formula is with a molecular weight of 427.54 g/mol. Its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that (5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one demonstrates effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
2. Antioxidant Activity
The compound may possess antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and could have implications for aging and chronic diseases.
3. Anti-inflammatory Effects
Thiazolidinone derivatives are often recognized for their anti-inflammatory properties. This suggests that the compound could be beneficial in treating inflammatory conditions.
4. Anticancer Potential
The structural resemblance to other arylidene rhodanines, known for anticancer activity, positions this compound as a candidate for further investigation in cancer therapy. Studies have shown that similar compounds can inhibit the proliferation of cancer cells.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The thione group (C=S) may interact with enzymes involved in metabolic pathways.
- Receptor Binding : The aromatic substituents could facilitate binding to various receptors, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of similar thiazolidinone compounds:
Synthesis and Structure-Activity Relationship
The synthesis of (5E)-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods that allow for the exploration of structure-activity relationships by varying substituents on the thiazolidinone core.
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative?
The compound is typically synthesized via Knoevenagel condensation. A common method involves reacting a rhodanine precursor (e.g., 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one) with 4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde in the presence of a base (e.g., K₂CO₃ in aqueous media or ammonium acetate in acetic acid). The reaction is monitored by TLC, and the product is purified via recrystallization (methanol is often used) .
Q. How is the stereochemistry (5E configuration) confirmed experimentally?
The 5E configuration is determined using single-crystal X-ray diffraction (SC-XRD). Intermolecular interactions, such as hydrogen bonding (O–H⋯O, C–H⋯O) and π–π stacking between the benzylidene and thiazolidinone rings, stabilize the crystal lattice and validate the stereochemistry. Software like SHELXL or ORTEP-3 aids in refining the structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyphenoxy, allyl groups).
- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
- UV-Vis : Detects conjugation in the benzylidene-thiazolidinone system (λmax ~300–400 nm) .
Advanced Research Questions
Q. How can reaction yield be optimized for the Knoevenagel condensation step?
Yield optimization involves:
- Catalyst screening : Compare bases like K₂CO₃ (aqueous, 24 h) vs. ammonium acetate (acetic acid, reflux).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but require careful pH control.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What computational methods predict intermolecular interactions in the crystal lattice?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks and π–π interactions. Graph-set analysis (e.g., S(5), S(6) motifs) classifies interaction patterns, while Hirshfeld surfaces quantify contact contributions (e.g., O⋯H, S⋯H) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
- Methoxy groups : Enhance lipophilicity and antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus).
- Allyl substitution : Improves metabolic stability compared to alkyl chains.
- Benzylidene substituents : Electron-withdrawing groups (e.g., NO₂) reduce antioxidant capacity but increase cytotoxicity .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in antimicrobial activity data?
- Purity verification : Use HPLC (≥95% purity threshold).
- Structural confirmation : Re-analyze via SC-XRD to rule out polymorphic variations.
- Biological replicates : Test across multiple microbial strains (e.g., Gram-positive vs. Gram-negative) with positive/negative controls .
Q. Why do crystallographic studies show variable π–π interaction distances (3.455 Å vs. 3.602 Å)?
Symmetry operations (e.g., translation along the z-axis) and solvent disorder (e.g., methanol occupancy) influence centroid distances. Refinement with SHELXL using TWIN/BASF commands accounts for these variations .
Methodological Recommendations
Q. What protocols are advised for evaluating antioxidant activity?
- DPPH assay : Dissolve compound in DMSO (0.1 mM), measure absorbance at 517 nm after 30 min.
- FRAP assay : Compare Fe³⁺ reduction capacity against ascorbic acid standards.
- IC₅₀ values : Calculate using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
